molecular formula C22H18N4O6 B1657050 [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate CAS No. 5530-95-0

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

Cat. No.: B1657050
CAS No.: 5530-95-0
M. Wt: 434.4 g/mol
InChI Key: XBUKIBKBTIDLEL-ZVHZXABRSA-N
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Description

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate is a complex organic compound that features a nitro group, a benzoic acid ester, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The hydrazone is then esterified with 2-ethoxybenzoic acid under acidic conditions to form the ester linkage.

    Coupling with Pyridine-4-carbonyl Chloride: The final step involves the coupling of the ester with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The pyridine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.

Major Products

    Oxidation: 4-Amino-benzoic acid 2-ethoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester.

    Reduction: 4-Nitrobenzoic acid and 2-ethoxybenzoic acid.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzoic acid
  • 2-Ethoxybenzoic acid
  • Pyridine-4-carboxylic acid

Uniqueness

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

5530-95-0

Molecular Formula

C22H18N4O6

Molecular Weight

434.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H18N4O6/c1-2-31-20-13-15(14-24-25-21(27)16-9-11-23-12-10-16)3-8-19(20)32-22(28)17-4-6-18(7-5-17)26(29)30/h3-14H,2H2,1H3,(H,25,27)/b24-14+

InChI Key

XBUKIBKBTIDLEL-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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